Pregnenolone-13C2,d2

Beschreibung

BenchChem offers high-quality Pregnenolone-13C2,d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregnenolone-13C2,d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H32O2 |

|---|---|

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1 |

InChI-Schlüssel |

ORNBQBCIOKFOEO-KXHQNKTISA-N |

Isomerische SMILES |

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)O)[2H] |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on Pregnenolone-13C2,d2: A Core Tool for Steroid Research

Authored by a Senior Application Scientist

Abstract

In the landscape of steroid hormone analysis, precision and accuracy are paramount. This technical guide provides a comprehensive overview of Pregnenolone-13C2,d2, a stable isotope-labeled internal standard crucial for quantitative mass spectrometry. We will delve into its chemical structure, its significance in biomedical research and drug development, and provide a detailed, field-proven protocol for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their steroid quantification methodologies.

The Foundational Role of Pregnenolone and the Need for Isotopic Labeling

Pregnenolone (P5) is an endogenous steroid hormone that serves as the critical precursor in the biosynthesis of a vast array of other steroids, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Synthesized from cholesterol, primarily in the adrenal glands, gonads, and brain, pregnenolone sits at a crucial metabolic crossroads.[1][2] Its own biological activities as a neurosteroid further underscore its importance in maintaining physiological homeostasis.[1][3]

Given its central role, the accurate quantification of pregnenolone in biological matrices is essential for a multitude of research and clinical applications. These range from diagnosing endocrine disorders to assessing the impact of new chemical entities on steroidogenesis.[4] However, the inherent variability of sample preparation and instrumental analysis can introduce significant error into these measurements. The use of stable isotope-labeled internal standards, such as Pregnenolone-13C2,d2, is the gold standard for mitigating these challenges.[5][] By introducing a known quantity of the labeled compound at the initial stage of sample processing, it co-opts the analytical journey of the endogenous analyte, allowing for precise correction of any losses or variations, thereby ensuring the integrity of the final quantitative data.[7]

Deconstructing the Chemical Identity of Pregnenolone-13C2,d2

Pregnenolone-13C2,d2 is a synthetic variant of pregnenolone, chemically identical to its native counterpart with the strategic exception of isotopic enrichment.[5] The parent molecule, pregnenolone, is a 21-carbon steroid with the chemical formula C21H32O2.[8] Its structure is characterized by four interconnected hydrocarbon rings, a hydroxyl group at the 3β position, and a ketone group at the C20 position.[1]

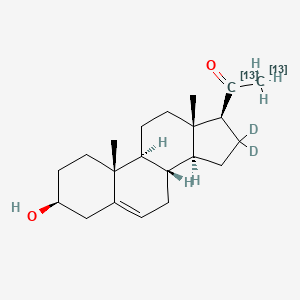

In Pregnenolone-13C2,d2, two carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and two hydrogen atoms are replaced with deuterium (²H or d).[5] A common commercially available form features labeling at the 20 and 21 positions on the side chain, with deuterium substitution at the 16 position.[9] This specific placement of heavy isotopes results in a molecule with a higher molecular weight (mass shift of M+4) than endogenous pregnenolone, allowing it to be distinctly identified and quantified by a mass spectrometer without altering its chemical behavior during sample extraction and chromatographic separation.

Caption: Chemical structure of Pregnenolone-13C2,d2 highlighting isotopic labels.

Indispensable Applications in Scientific Research

The utility of Pregnenolone-13C2,d2 spans a wide range of applications in both basic and clinical research, as well as in the pharmaceutical industry.

3.1. Clinical Diagnostics and Endocrinology

The quantification of steroid hormones is a cornerstone of clinical endocrinology.[4] For instance, in the diagnosis of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands, the measurement of pregnenolone and other steroid precursors is critical for identifying specific enzyme deficiencies.[4] The use of Pregnenolone-13C2,d2 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides the necessary accuracy and specificity that was often lacking in older immunoassay methods.[4]

3.2. Drug Discovery and Development

During the development of new pharmaceuticals, it is imperative to assess their potential effects on steroid hormone pathways. Pregnenolone-13C2,d2 serves as a vital tool in preclinical and clinical studies to accurately monitor changes in endogenous pregnenolone levels following drug administration. This information is crucial for understanding a drug's mechanism of action, identifying potential off-target effects, and ensuring patient safety.

3.3. Neuroscience and Neurosteroid Research

Pregnenolone is a potent neurosteroid that modulates the activity of various neurotransmitter systems, including the GABA, NMDA, and cannabinoid receptors.[2] Research into its role in cognitive function, memory, and various neurological and psychiatric disorders is a rapidly growing field.[3] The ability to accurately measure pregnenolone levels in the brain and cerebrospinal fluid, facilitated by the use of Pregnenolone-13C2,d2, is fundamental to advancing our understanding in this area.

A Validated Protocol for Pregnenolone Quantification in Human Serum

The following protocol outlines a robust and reproducible method for the quantification of pregnenolone in human serum using LC-MS/MS with Pregnenolone-13C2,d2 as an internal standard.[10][11]

4.1. Materials and Reagents

-

Calibrators and Internal Standard: Pregnenolone certified reference material, Pregnenolone-13C2,d2 solution.

-

Solvents: LC-MS grade methanol, acetonitrile, water, and methyl t-butyl ether (MTBE).

-

Reagents: Formic acid, hydroxylamine.

-

Biological Matrix: Human serum.

4.2. Experimental Procedure

-

Sample Preparation:

-

Derivatization:

-

LC-MS/MS Analysis:

-

Chromatography: Employ a reversed-phase HPLC column (e.g., a C18 or Phenyl-X) for chromatographic separation.[4][12] Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.[4]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with a heated electrospray ionization (HESI) source.[10][12] Monitor the specific precursor-to-product ion transitions for both the pregnenolone oxime and the Pregnenolone-13C2,d2 oxime.[12]

-

4.3. Data Analysis and Interpretation

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

-

The concentration of pregnenolone in the unknown samples is then calculated from this calibration curve.

-

The intra- and inter-assay precision and accuracy should be within acceptable limits (typically <15%) to ensure the validity of the results.[11]

Caption: Workflow for the quantification of pregnenolone in serum.

Conclusion and Future Perspectives

Pregnenolone-13C2,d2 is an indispensable tool for any laboratory engaged in steroid hormone research. Its use as an internal standard in LC-MS/MS methodologies provides the highest level of analytical confidence, ensuring that the data generated is both accurate and reproducible. As the field of metabolomics continues to expand and the intricate roles of steroids in health and disease are further elucidated, the demand for high-quality, reliable analytical methods will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate Pregnenolone-13C2,d2 into their workflows, thereby contributing to the advancement of scientific knowledge in this vital area of biomedical research.

References

- Doepp, M. (2025). Pregnenolone as an Effective Prohormone for Multiple Therapeutic Uses.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8955, Pregnenolone. Retrieved January 24, 2026 from [Link].

-

Taylor & Francis. Pregnenolone – Knowledge and References. Available from: [Link]

-

MGH Center for Women's Mental Health. New Research Study: Pregnenolone Neurosteroid for the Treatment of Menopausal Depression. Available from: [Link]

-

WebMD. Pregnenolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]

-

Life Extension. Pregnenolone, 100 mg, 100 capsules. Available from: [Link]

-

Wikipedia. Pregnenolone. Available from: [Link]

-

Taylor, D. R., Ghataore, L., Couchman, L., Moniz, C. F., & Taylor, N. F. An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. Available from: [Link]

-

Rupa Health. Pregnenolone. Available from: [Link]

- Harteneck, C. (2013). Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Molecules, 18(9), 10836-10848.

- Clarke, N. J., & Reitz, R. E. (2012). Mass spectrometry assay for pregnenolone and 17-hydroxypregnenolone. U.S.

- Corpéchot, C., Robel, P., Axelson, M., Sjövall, J., & Baulieu, E. E. (1981). Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain. Journal of steroid biochemistry, 15, 455-461.

- Giersch, K., Ghaffari, M., & Charkoftaki, G. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and bioanalytical chemistry, 413(21), 5407-5418.

- Le Maux, A., et al. (2023). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. International Journal of Molecular Sciences, 24(4), 3986.

- Julian, P. L., & Schneider, W. P. (1951). Synthesis of pregnenolone. U.S.

-

ResearchGate. of pregnenolone sulfate synthesis, metabolism and functions. Available from: [Link]

-

Shimadzu Corporation. LC/MS/MS Method Package for Steroid Hormones. Available from: [Link]

Sources

- 1. Pregnenolone - Wikipedia [en.wikipedia.org]

- 2. Pregnenolone | Rupa Health [rupahealth.com]

- 3. Pregnenolone, 100 mg, 100 capsules - Life Extension [lifeextension.com]

- 4. synnovis.co.uk [synnovis.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 7. EP2384437B1 - Mass spectrometry assay for pregnenolone and 17-hydroxypregnenolone - Google Patents [patents.google.com]

- 8. Pregnenolone | C21H32O2 | CID 8955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Labeled Pregnenolone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of isotopically labeled pregnenolone. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective synthesis, characterization, and application of these critical research tools.

Introduction: The Significance of Labeled Pregnenolone

Pregnenolone (P5), an endogenous steroid hormone, serves as a crucial precursor in the biosynthesis of a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1][2] Beyond its role as a metabolic intermediate, pregnenolone and its sulfated derivative, pregnenolone sulfate, are neurosteroids that exhibit biological activity within the central nervous system.[2][3]

Isotopic labeling of pregnenolone, typically with stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C), provides a powerful tool for a multitude of research applications.[4][5] These labeled compounds are instrumental in:

-

Quantitative Bioanalysis: Labeled pregnenolone serves as an ideal internal standard in mass spectrometry-based assays (e.g., LC-MS/MS) for the accurate quantification of endogenous pregnenolone in complex biological matrices.[6][7]

-

Metabolic Studies: Tracing the metabolic fate of pregnenolone and its conversion to other steroid hormones is facilitated by the use of isotopically labeled precursors.[5]

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of pregnenolone can be precisely evaluated using labeled analogues.[5]

This guide will delve into the key physicochemical characteristics of labeled pregnenolone, provide detailed experimental protocols for its synthesis and analysis, and offer insights into best practices for its handling and storage.

I. Physical and Chemical Properties

The introduction of stable isotopes into the pregnenolone molecule generally has a minimal effect on its fundamental chemical reactivity. However, subtle differences in physical properties can arise, which are important to consider in experimental design.

A. Unlabeled Pregnenolone: A Baseline

Pregnenolone is a white to gray crystalline powder.[8] It is a hydrophobic molecule, largely insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetonitrile.[8][9]

Table 1: Physicochemical Properties of Unlabeled Pregnenolone

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂O₂ | [8] |

| Molecular Weight | 316.48 g/mol | [8] |

| Appearance | White to gray powder | [8] |

| Melting Point | ~193 °C | [2] |

| Solubility in Water | Very low | [8] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetonitrile | [9] |

B. Labeled Pregnenolone: Key Distinctions

The most significant difference between labeled and unlabeled pregnenolone is the increase in molecular weight due to the incorporation of heavier isotopes. This mass shift is the fundamental principle behind its use as an internal standard in mass spectrometry.

Table 2: Properties of Common Labeled Pregnenolone Variants

| Labeled Variant | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |

| Pregnenolone-d₄ | C₂₁H₂₈D₄O₂ | 320.51 | +4 |

| Pregnenolone-¹³C₃ | ¹³C₃C₁₈H₃₂O₂ | 319.50 | +3 |

| Pregnenolone-²H₇ | C₂₁H₂₅D₇O₂ | 323.53 | +7 |

While properties like melting point and solubility are not expected to change dramatically, minor variations in chromatographic retention time can occur between labeled and unlabeled analogs due to the kinetic isotope effect. This effect is generally small but should be considered when developing high-resolution chromatographic methods.[10][11]

C. Pregnenolone Sulfate: The Soluble Form

Pregnenolone also exists in a sulfated form, pregnenolone sulfate, which is water-soluble.[3] This increased solubility is due to the hydrophilic sulfate group and plays a significant role in its biological transport and activity.

Table 3: Physicochemical Properties of Pregnenolone Sulfate

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₁O₅S⁻ | [3] |

| Molecular Weight | 395.53 g/mol | [3] |

| Water Solubility | Soluble | [3] |

II. Synthesis of Labeled Pregnenolone

The synthesis of isotopically labeled pregnenolone requires careful planning to ensure the label is introduced at a chemically and metabolically stable position.[12] The following sections outline general strategies and a representative protocol.

A. General Synthetic Strategies

The synthesis of labeled steroids can be approached through two primary routes:

-

Partial Synthesis: This involves modifying a readily available steroid precursor to introduce the isotopic label. This is often the more practical approach.

-

Total Synthesis: Building the entire steroid scaffold from simple, isotopically enriched starting materials. This is a more complex and less common strategy for routine applications.

For the preparation of deuterated and ¹³C-labeled pregnenolone, multi-step synthetic sequences are typically employed, starting from commercially available steroid precursors.

B. Experimental Protocol: Synthesis of a Labeled Pregnenolone Analog (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of a labeled pregnenolone derivative. Note: This is not a complete, step-by-step guide and should be adapted based on the specific labeling pattern and available starting materials. Researchers should consult detailed procedures from peer-reviewed literature.

Objective: To introduce a deuterium label at a specific, non-exchangeable position on the pregnenolone scaffold.

Materials:

-

Pregnenolone precursor (e.g., a derivative with a functional group amenable to modification)

-

Deuterated reagent (e.g., lithium aluminum deuteride, deuterated gas)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Reagents for functional group protection and deprotection

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Methodology:

-

Protection of Functional Groups: Protect existing hydroxyl and ketone groups on the pregnenolone precursor that are not the target for labeling to prevent unwanted side reactions.

-

Introduction of the Isotopic Label:

-

Reduction: If introducing deuterium via reduction of a carbonyl or ester, dissolve the protected precursor in an anhydrous solvent and cool to an appropriate temperature (e.g., 0 °C). Slowly add the deuterated reducing agent (e.g., LiAlD₄) and stir until the reaction is complete (monitored by TLC).

-

Catalytic Deuteration: For the introduction of deuterium across a double bond, dissolve the precursor in a suitable solvent and subject it to an atmosphere of deuterium gas in the presence of a catalyst (e.g., Pd/C).

-

-

Work-up and Purification: Quench the reaction carefully and extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography.

-

Deprotection: Remove the protecting groups to yield the final labeled pregnenolone.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Reactions involving highly reactive reagents like LiAlD₄ must be carried out under anhydrous conditions to prevent quenching of the reagent and ensure efficient deuteration.

-

Protection/Deprotection Strategy: A well-designed protection/deprotection strategy is crucial to ensure that the isotopic label is introduced only at the desired position.

-

Chromatographic Purification: Purification at each step is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final labeled compound.

III. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled pregnenolone.

A. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and confirming the incorporation of the isotopic label.

Experimental Protocol: LC-MS/MS Analysis of Labeled Pregnenolone

Objective: To confirm the mass shift of the labeled pregnenolone and assess its purity.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)

-

C18 reverse-phase column

Methodology:

-

Sample Preparation: Prepare a dilute solution of the labeled pregnenolone in a suitable solvent (e.g., acetonitrile).

-

LC Separation: Inject the sample onto the LC system. Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

-

MS/MS Detection:

-

Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI) in positive ion mode.

-

Full Scan Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the labeled compound and confirm the expected mass shift.

-

Product Ion Scan (MS/MS): Select the molecular ion of the labeled pregnenolone as the precursor ion and fragment it to obtain a characteristic product ion spectrum. This provides structural confirmation.

-

Data Interpretation:

-

The full scan spectrum should show a prominent peak corresponding to the molecular weight of the labeled pregnenolone.

-

The mass difference between the labeled and an unlabeled standard confirms the successful incorporation of the isotopes.

-

The MS/MS spectrum should be consistent with the known fragmentation pattern of pregnenolone, further confirming its identity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of the isotopic label within the molecule and for confirming the overall structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis of Labeled Pregnenolone

Objective: To determine the position of the isotopic label and confirm the chemical structure.

Instrumentation:

-

High-field NMR spectrometer

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the labeled pregnenolone in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The absence or reduced intensity of a signal at a specific chemical shift, compared to the spectrum of unlabeled pregnenolone, can indicate the position of deuterium substitution.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. For ¹³C-labeled pregnenolone, the spectrum will show enhanced signals for the enriched carbon atoms.

-

2D NMR (e.g., HSQC, HMBC): Two-dimensional NMR experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, providing unambiguous structural verification.[13]

Data Interpretation:

-

Comparison of the ¹H NMR spectrum of the labeled compound with that of the unlabeled standard is crucial for identifying the site of deuteration.

-

The ¹³C NMR spectrum will directly show the position of ¹³C enrichment.

-

2D NMR data provides a comprehensive structural map of the molecule.

IV. Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of labeled pregnenolone.

-

Storage: Labeled pregnenolone should be stored in well-sealed containers at low temperatures, typically -20°C, to minimize degradation.[14] It should be protected from light and moisture.

-

Handling: When handling the compound, especially in solution, it is important to use appropriate personal protective equipment. For quantitative applications, precise weighing and dilution are essential. To avoid adsorption to plastic surfaces, storing solutions in glass vials is recommended.

V. Visualization of Key Processes

A. Steroid Biosynthesis Pathway

The following diagram illustrates the central role of pregnenolone in the steroid hormone biosynthesis cascade.

Caption: Steroid hormone biosynthesis pathway originating from cholesterol.

B. Analytical Workflow for Labeled Pregnenolone

This diagram outlines a typical workflow for the quantitative analysis of pregnenolone in a biological sample using a labeled internal standard.

Caption: General workflow for quantitative analysis of pregnenolone.

VI. Conclusion

Isotopically labeled pregnenolone is an indispensable tool in steroid hormone research and drug development. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical methodologies, is paramount for its effective utilization. This guide has provided a foundational framework for researchers working with these important compounds, emphasizing the principles of scientific integrity and experimental rigor.

VII. References

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Profile of Pregnenolone (CAS 145-13-1): Properties and Specifications. Available from: [Link]

-

Calvin, M. et al. Synthesis of pregnenolone. U.S. Patent 2,554,986. May 29, 1951. Available from:

-

Reactome. Pregnenolone biosynthesis. Available from: [Link]

-

Rupa Health. Pregnenolone Sulfate. Available from: [Link]

-

ResearchGate. HPLC and mass analysis of crystalline pregnenolone obtained after acid... Available from: [Link]

-

Wikipedia. Pregnenolone. Available from: [Link]

-

Figueroa-Valverde, L. et al. Synthesis of Pregnenolone-Pregnenolone Dimer via Ring A-Ring A connection. J. Mex. Chem. Soc.2006 , 50(1), 42-45. Available from: [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

-

Nguyen, P. T. et al. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells. J. Biol. Chem.2020 , 295(1), 183-200. Available from: [Link]

-

Mutlib, A. E. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chem. Res. Toxicol.2008 , 21(8), 1674-1691. Available from: [Link]

-

Wikipedia. Pregnenolone. Available from: [Link]

-

Wagner, C. et al. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Int. J. Mol. Sci.2019 , 20(11), 2795. Available from: [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Le-Cornet, A. et al. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. Metabolites2023 , 13(2), 289. Available from: [Link]

-

U.S. Food and Drug Administration. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Available from: [Link]

-

Agrawal, P. K. et al. Complete 1H and 13C NMR spectra of pregnenolone. Magn. Reson. Chem.2006 , 44(7), 749-752. Available from: [Link]

-

European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available from: [Link]

-

ResearchGate. Use of Isotopically Labeled Compounds in Drug Discovery. Available from: [Link]

-

Wang, Y. et al. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. J. Chromatogr. A2018 , 1574, 93-101. Available from: [Link]

-

Brooks, C. J. W. et al. The identification of steroids. J. Endocrinol.1970 , 47(2), 265-272. Available from: [Link]

-

Pharma Beginners. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Available from: [Link]

-

U.S. Food and Drug Administration. Guidance for Industry and Researchers. Available from: [Link]

-

S. Department of Energy Office of Scientific and Technical Information. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Available from: [Link]

-

ResearchGate. GC/QTOF mass spectra of the deuterated (upper) and the non-deuterated... Available from: [Link]

-

World Health Organization. Annex 9 Guide to good storage practices for pharmaceuticals. Available from: [Link]

-

Google Patents. Mass spectrometry assay for pregnenolone and 17-hydroxypregnenolone. Available from:

-

Shinohara, Y. et al. [Stable Isotope Methodology in the Pharmacokinetic Study of Steroids]. Yakugaku Zasshi1985 , 105(11), 1017-1031. Available from: [Link]

-

ResearchGate. Physicochemical properties of steroids. Available from: [Link]

-

The Royal Society of Chemistry. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pregnenolone - Wikipedia [en.wikipedia.org]

- 3. Pregnenolone Sulfate | Rupa Health [rupahealth.com]

- 4. metsol.com [metsol.com]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. US2554986A - Synthesis of pregnenolone - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fda.gov [fda.gov]

- 13. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov.ph [fda.gov.ph]

Technical Guide: Pregnenolone-13C2,d2 — Certificate of Analysis & Purity Validation

[1]

Executive Summary: The Precision of the M+4 Shift

In quantitative steroid profiling, the integrity of your internal standard (IS) is the single most critical variable controlling accuracy. Pregnenolone-13C2,d2 (Pregnenolone-20,21-^13^C2-16,16-d2) represents a sophisticated "hybrid" isotopologue designed to overcome the limitations of traditional single-isotope standards.[1]

By combining Carbon-13 and Deuterium labeling, this standard achieves a +4 Da mass shift (M+4).[1] This is a strategic engineering choice:

-

Interference Avoidance: It moves the IS signal safely beyond the natural isotopic envelope (M+1, M+2) of native pregnenolone.

-

Chromatographic Fidelity: By limiting deuterium content to two atoms, it minimizes the "Deuterium Isotope Effect"—a phenomenon where deuterated molecules elute earlier than their native counterparts in Reverse Phase LC (RPLC), potentially exposing the IS to different matrix effects (ion suppression) than the analyte.

This guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for this specific molecule and implementing a self-validating purity check in your laboratory.

Molecular Anatomy & Stability[1]

To validate a CoA, one must first understand the molecule's design.

-

Chemical Name: 3

-Hydroxy-5-pregnen-20-one-20,21-^13^C2-16,16-d2[1] -

Molecular Weight: ~320.48 g/mol (Native: 316.48 g/mol )

-

Labeling Positions:

-

^13^C at C20, C21: Located on the acetyl side chain. These are chemically stable and do not affect chromatographic retention time.[1]

-

Deuterium at C16: Located on the D-ring.[1] While C16 protons can be acidic in certain keto-steroids, in pregnenolone, they are relatively stable.[1] However, extreme pH conditions during extraction could theoretically induce exchange, necessitating the stability checks outlined in Section 4.

-

Decoding the Certificate of Analysis (CoA)

A CoA is not merely a receipt; it is a dataset defining the limit of your assay's sensitivity. You must evaluate three distinct purity metrics.

A. Chemical Purity (CP)[1]

-

Definition: The percentage of the material that is chemically Pregnenolone (regardless of isotope).

-

Method: HPLC-UV (200-210 nm) or GC-FID.[1]

-

Critical Threshold: >98%.

-

Risk: Impurities (e.g., Progesterone, 17-OH Pregnenolone) may be isobaric or fragment similarly, causing interference in other channels of a multiplexed steroid panel.

B. Isotopic Purity (Enrichment)[1]

-

Definition: The percentage of molecules actually containing the ^13^C

2,d2label. -

Metric: "Atom % Excess" or normalized isotopic distribution.

-

Critical Threshold: ≥98% enrichment.

-

The "M+0" Hazard: The most dangerous impurity in an IS is the unlabeled (native) analyte . If your IS contains 0.5% native pregnenolone, and you spike it at high concentrations, you are actively contaminating your samples with the very drug you are trying to measure.

-

Calculation: If spiking IS at 100 ng/mL, a 0.5% native impurity contributes 0.5 ng/mL bias to the sample. For low-level endogenous steroids, this is catastrophic.[1]

-

C. Isotopic Distribution Table

A high-quality CoA will list the cluster:

| Mass | Identity | Limit |

|---|---|---|

| M+0 | Native Pregnenolone | < 0.1% (Ideal) |

| M+4 | Target IS | > 98% |[1]

Experimental Protocol: Self-Validating Purity Check

Do not rely solely on the vendor's CoA. Perform this "Zero-Blank" verification before releasing a new lot for use.

Objective

Quantify the contribution of the Internal Standard to the Analyte channel (Cross-talk).

Methodology

Instrument: LC-MS/MS (e.g., Triple Quadrupole).[1] Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase: Water/Methanol with 0.1% Formic Acid (positive mode).[1]

Step-by-Step Workflow

-

Preparation of IS Stock:

-

Dissolve Pregnenolone-13C2,d2 to 1 mg/mL in Methanol (Stock A).

-

Dilute Stock A to your working IS concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water (Working IS).

-

-

Preparation of "Double Blank" and "Zero Sample":

-

LC-MS/MS Acquisition:

-

Analysis:

Acceptance Criteria

-

Cross-talk: Must be < 0.1% (or < 20% of the LLOQ area of the native analyte).

-

Retention Time Match: The IS peak in Channel B should elute within ±0.05 min of the Native standard (verified separately). Note: A slight shift (<0.1 min) is acceptable due to deuterium, but significant shifts indicate column issues.

Visualization: CoA Validation Decision Tree

The following diagram illustrates the logical flow for accepting or rejecting a new lot of Pregnenolone-13C2,d2 based on CoA data and internal testing.

Figure 1: Decision logic for validating isotopic standards. Critical checkpoints ensure that the internal standard does not introduce bias into the low-end quantification of the assay.

Technical Deep Dive: The "Hybrid" Label Advantage

Why choose Pregnenolone-13C2,d2 over a cheaper Pregnenolone-d4 ?

The Deuterium Retention Time Shift

In Reverse Phase Chromatography, C-D bonds are slightly less lipophilic than C-H bonds.

-

Pure Deuterated Standards (e.g., d4, d6): Often elute earlier than the native analyte.

-

Consequence: If the IS elutes earlier, it may not experience the exact same matrix suppression/enhancement as the analyte eluting seconds later. This decouples the IS from the analyte, negating the purpose of using an IS.

-

The 13C2,d2 Solution: By using only 2 deuteriums (and 2 carbons, which have no RT effect), this molecule maintains a retention time much closer to the native form than a d4 variant, while still achieving the M+4 mass separation required for MS discrimination.

LC-MS/MS Pathway Visualization[1]

Figure 2: The Parallel Workflow. The IS must track the analyte through extraction and ionization. The 13C2,d2 label ensures the IS behaves physicochemically identical to the analyte during the 'LC' and 'MS Source' phases.

Storage & Handling Protocols

Steroids with ketone groups at C20 and double bonds at C5 (like Pregnenolone) are susceptible to oxidation.

| Parameter | Recommendation | Causality |

| Temperature | -20°C or lower | Prevents thermal degradation and solvent evaporation (if in solution).[1] |

| Light | Amber vials | Protects the |

| Solvent | Acetonitrile or Methanol | Stable stock solvents.[1] Avoid water for long-term stock storage to prevent hydrolysis or bacterial growth.[1] |

| Thawing | Equilibrate to RT | Opening cold vials condenses atmospheric water, altering concentration and potentially degrading the steroid. |

References

-

Cerilliant (Sigma-Aldrich). (n.d.).[1] Pregnenolone-13C2,D2 Certified Reference Material. Retrieved from [Link]

-

ISO. (2016).[1][4] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] Retrieved from [Link]

-

Wang, S., & Cyronak, M. (2013). Internal Standard Selection for LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[1][5] (Contextual grounding on Isotope Effects).

Sources

- 1. isotope.com [isotope.com]

- 2. Pregnenolone-13C2,D2 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. certbetter.com [certbetter.com]

- 4. pjlabs.com [pjlabs.com]

- 5. Systematic comparison of δ13C measurements of testosterone and derivative steroids in a freeze-dried urine candidate reference material for sports drug testing by gas chromatography/combustion/isotope ratio mass spectrometry and uncertainty evaluation using four different metrological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurosteroid Architect: Pregnenolone as a Master Precursor and Synaptic Modulator

[1][2]

Executive Summary

Pregnenolone is frequently dismissed as merely an inert metabolic intermediate—the "grandmother" of steroid hormones. This view is obsolete. In the central nervous system (CNS), pregnenolone acts as a bimodal switch . In its unconjugated form, it serves primarily as a substrate pool and a microtubule stabilizer. However, upon sulfation to pregnenolone sulfate (PregS) , it transforms into a potent neuroactive steroid with direct allosteric effects on NMDA and GABA receptors.

This guide dissects the dual nature of pregnenolone, detailing its non-canonical biosynthetic pathways in glia, its specific modulation of synaptic plasticity, and the precise mass spectrometry workflows required to quantify it in lipid-rich brain matrices.

Part 1: Biosynthesis and Metabolism

The Mitochondrial Command Center

Classically, pregnenolone synthesis is attributed to the cytochrome P450 side-chain cleavage enzyme (CYP11A1 ) within the inner mitochondrial membrane.[1][2] While true for peripheral steroidogenic tissues, the CNS presents a more complex picture.

-

Cholesterol Import: The rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, mediated by the Steroidogenic Acute Regulatory protein (StAR) and the Translocator Protein (TSPO) (formerly the peripheral benzodiazepine receptor).

-

The Glial Anomaly: Recent evidence suggests that in human glial cells, CYP11A1 expression is negligible. Instead, an alternative, yet-to-be-fully-characterized mitochondrial P450 enzyme likely drives the conversion of cholesterol to pregnenolone, bypassing the classical adrenal pathway. This distinction is critical for developing glia-targeted neurotherapeutics.

The Metabolic Fork

Once synthesized, pregnenolone faces a metabolic bifurcation that dictates its physiological impact:

-

Pathway A (Precursor): Conversion to progesterone via 3β-hydroxysteroid dehydrogenase (3β-HSD) .[3] This leads to the synthesis of allopregnanolone, a potent GABA-A receptor potentiator.

-

Pathway B (Modulator): Sulfation to Pregnenolone Sulfate (PregS) via hydroxysteroid sulfotransferase (SULT2B1) . PregS is the active moiety responsible for NMDA receptor potentiation.[[“]][5][6][7]

Visualization: The Neurosteroidogenic Pathway

Figure 1: The metabolic bifurcation of pregnenolone.[3] Note the distinct glial pathway and the divergence between sulfated modulation and downstream GABAergic metabolites.

Part 2: Mechanisms of Action

The NMDA Receptor Potentiation (The "Turbo" Button)

Pregnenolone Sulfate (PregS) acts as a positive allosteric modulator (PAM) of the NMDA receptor (NMDAR). Unlike glycine or glutamate, PregS binds to a distinct site involving the transmembrane domains of the GluN1 (M3 helix) and GluN2B (M1/M4 helices) subunits.[8]

-

Mechanism: It stabilizes the receptor in an open state, increasing the channel open probability (

). -

Impact: This potentiation enhances Calcium (

) influx, promoting Long-Term Potentiation (LTP) and cognitive reinforcement.

The CB1 Receptor "Brake"

Pregnenolone acts as a specific signaling inhibitor of the Cannabinoid Type-1 (CB1) receptor.[[“]]

-

Mechanism: It binds to a distinct allosteric site on the CB1 receptor, preventing the activation of downstream MAPK signaling without blocking the binding of agonists (like THC).

-

Therapeutic Relevance: This creates a natural "feedback loop" to limit overactivation of the endocannabinoid system, protecting against cannabis-induced intoxication and cognitive impairment.

Microtubule Stabilization

Unconjugated pregnenolone binds directly to Microtubule-Associated Protein 2 (MAP2) . This interaction promotes microtubule polymerization, crucial for neurite outgrowth and structural plasticity.

Visualization: Synaptic Modulation

Figure 2: Multi-target pharmacology. PregS drives excitability via NMDAR, while Pregnenolone stabilizes structure (MAP2) and dampens CB1 signaling.

Part 3: Experimental Protocol (LC-MS/MS)

Challenge: The Lipophilic Matrix

Quantifying neurosteroids in brain tissue is notoriously difficult due to the high lipid content (myelin), which causes ion suppression in Mass Spectrometry. The following protocol uses Liquid-Liquid Extraction (LLE) followed by Derivatization to ensure sensitivity.

Validated Workflow: Brain Tissue Quantification

Step 1: Sample Preparation[9]

-

Homogenization: Weigh 50mg of frozen brain tissue. Add 500µL of ice-cold water. Homogenize using a bead mill (e.g., Precellys) to prevent thermal degradation.

-

Internal Standard: Spike with 10µL of

-Progesterone or d4-Pregnenolone (final conc. 5 ng/mL). Reasoning: Isotopically labeled standards correct for extraction loss and matrix effects.

Step 2: Extraction (LLE)

-

Lipid Removal: Add 2 mL of Ethyl Acetate/Hexane (9:1 v/v) .

-

Vortex & Spin: Vortex for 10 mins; Centrifuge at 3000g for 10 mins at 4°C.

-

Collection: Transfer the upper organic layer to a glass tube. Repeat extraction once.

-

Drying: Evaporate the combined organic phase under a stream of Nitrogen at 40°C.

Step 3: Derivatization (Critical for Sensitivity)

Neutral steroids ionize poorly. We use hydroxylamine to convert the ketone group to an oxime.[10]

-

Reagent: Add 100µL of Hydroxylamine HCl (1.5 M in Pyridine) .

-

Incubation: Heat at 60°C for 1 hour.

-

Quench: Add 100µL water, extract again with Ethyl Acetate, dry, and reconstitute in 100µL Methanol/Water (50:50) .

Step 4: LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 2.1 x 100mm, 1.7µm). Why? PFP phases offer superior selectivity for steroid isomers compared to C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[11]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Pregnenolone-Oxime | 332.3 | 86.1 | 25 |

| Pregnenolone-Oxime | 332.3 | 314.2 | 18 |

| IS ( | 334.3 | 88.1 | 25 |

Visualization: Analytical Workflow

Figure 3: Step-by-step LC-MS/MS quantification protocol for neurosteroids.

Part 4: Therapeutic Potential & Clinical Status

Schizophrenia

Pregnenolone is under investigation as an adjunctive therapy for schizophrenia, specifically targeting negative symptoms and cognitive deficits .[12][13][14][15]

-

Mechanism: By elevating PregS levels, it combats NMDA receptor hypofunction (a core pathology in schizophrenia). Simultaneously, its metabolism to allopregnanolone supports GABAergic inhibition, potentially stabilizing neural networks.

-

Clinical Data: Trials indicate improvements in functional capacity and visual attention, though effects on global cognition are mixed.[15]

Drug Development Considerations[15]

-

Bioavailability: Oral pregnenolone has poor bioavailability due to rapid hepatic metabolism.

-

Delivery Systems: Intranasal delivery or liposomal formulations are being explored to bypass the liver and increase CNS uptake.

-

Safety: Generally well-tolerated, but monitoring for downstream conversion to sex steroids (estrogen/testosterone) is required in long-term dosing.

References

-

Mitochondrial Synthesis in Glia

-

NMDA Receptor Mechanism

-

Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor. Journal of Neuroscience.[[“]]

-

-

Dopamine Release

- Pregnenolone sulfate induces NMDA receptor dependent release of dopamine from synaptic terminals in the stri

-

Schizophrenia Clinical Trials

-

Proof-of-concept randomized controlled trial of pregnenolone in schizophrenia. PubMed.[17]

-

-

LC-MS/MS Methodology

-

A highly sensitive LC-MS/MS method for quantitative determination of vitamin D metabolites in mouse brain tissue.[11] (Adapted protocol methodology).

-

-

CB1 Receptor Modulation

- Pregnenolone can protect the brain

Sources

- 1. researchgate.net [researchgate.net]

- 2. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jneurosci.org [jneurosci.org]

- 9. mdpi.com [mdpi.com]

- 10. avys.omu.edu.tr [avys.omu.edu.tr]

- 11. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pregnenolone rescues schizophrenia-like behavior in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Pregnenolone Rescues Schizophrenia-Like Behavior in Dopamine Transporter Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicalschizophrenia.net [clinicalschizophrenia.net]

- 16. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

Precision in Steroid Analysis: The Mass Shift Mechanics of Pregnenolone-13C2,d2

The following technical guide details the mass spectrometric and chromatographic behavior of Pregnenolone-13C2,d2.

Executive Summary In quantitative proteomics and clinical steroid profiling, the selection of an Internal Standard (IS) is the single most critical variable defining assay accuracy. Pregnenolone-13C2,d2 represents a "hybrid" stable isotope standard designed to balance mass spectral resolution with chromatographic fidelity. This guide deconstructs the atomic-level mass shift, the chromatographic implications of the deuterium isotope effect, and the operational workflows required for high-sensitivity LC-MS/MS quantification.

Part 1: Anatomy of the Mass Shift

The utility of Pregnenolone-13C2,d2 relies on a precise mass offset that separates it from the native analyte's isotopic envelope while maintaining identical ionization efficiency.

Structural Configuration

The standard commercially available isomer (e.g., Cerilliant, Sigma) is Pregnenolone-20,21-13C2-16,16-d2 .[1]

-

Carbon-13 Labeling: Positions C20 and C21 (the acetyl side chain).

-

Deuterium Labeling: Position C16 (adjacent to the D-ring).

This specific labeling strategy is intentional. Placing labels on the stable steroid core and side-chain ensures that the labels are retained in the primary product ions generated during Collision-Induced Dissociation (CID), specifically the water-loss transitions often monitored in underivatized methods.

Exact Mass Calculation

To program the Mass Spectrometer (e.g., Triple Quadrupole) correctly, one must move beyond "nominal" mass (+4 Da) to the exact monoisotopic mass.

Table 1: Exact Mass Derivation (Monoisotopic)

| Component | Native Pregnenolone ( | Labeled Pregnenolone ( | Delta ( |

| Carbon Contribution | +2.00671 Da | ||

| Hydrogen Contribution | +2.01256 Da | ||

| Oxygen Contribution | 0 Da | ||

| Total Exact Mass | 316.24023 Da | 320.25950 Da | +4.01927 Da |

| Precursor Ion | 317.2475 Da | 321.2668 Da | +4.0193 Da |

Note: The +4.0193 Da shift provides ample clearance from the M+2 isotope of native Pregnenolone (approx. 0.2% abundance), eliminating isotopic interference (cross-talk).

Part 2: The Chromatography of Isotopes (The "Deuterium Effect")

A common misconception is that Internal Standards always co-elute perfectly with the analyte. While

The Mechanism

C-D bonds are slightly shorter and have lower polarizability (molar volume) than C-H bonds.[2] In Reverse Phase Chromatography (RPLC), this makes the deuterated molecule slightly less lipophilic , causing it to elute earlier than the native form.

-

Risk: If the shift is too large (e.g., a

or -

The Hybrid Advantage: By using only two deuterium atoms (

) combined with two carbon-13 atoms (

Figure 1: The hybrid labeling strategy ensures mass resolution without compromising chromatographic co-elution.

Part 3: Experimental Workflow (LC-MS/MS)

This protocol focuses on the underivatized detection method, which is robust for general profiling. For ultra-low sensitivity (e.g., pediatric serum), oxime derivatization is recommended (see Note).

Sample Preparation

-

Matrix: 200 µL Human Serum/Plasma.

-

IS Spiking: Add 20 µL of Pregnenolone-13C2,d2 working solution (100 ng/mL in MeOH).

-

Protein Precipitation: Add 400 µL Acetonitrile (ice cold). Vortex 30s.

-

Centrifugation: 10,000 x g for 10 min.

-

Supernatant Transfer: Transfer clear supernatant to a clean vial. Evaporate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100 µL 50:50 MeOH:Water.

LC-MS/MS Parameters

-

Column: C18 (e.g., Agilent Poroshell 120 or Phenomenex Kinetex), 2.1 x 50 mm, 2.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (adds protons for

). -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 90% B over 5 minutes.

-

Ionization: ESI Positive Mode.

MRM Transitions

The primary transition for Pregnenolone is the loss of water (

Table 2: MRM Transition Settings

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Mechanism |

| Pregnenolone (Nat) | 317.2 | 299.2 | 15-20 | Loss of |

| Pregnenolone (IS) | 321.3 | 303.3 | 15-20 | Loss of |

Note on Derivatization: If using Hydroxylamine derivatization (Pregnenolone-Oxime), the transitions shift to 332.3

Figure 2: The MRM workflow isolates the specific mass channels for the native and labeled steroid.

Part 4: Validation & Troubleshooting

Cross-Talk Verification

Before running samples, inject a "Blanks" series:

-

Double Blank: Mobile phase only. (Checks system noise).

-

IS Only: High concentration of Pregnenolone-13C2,d2. Monitor the Native transition (317

299).-

Requirement: Signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation). If high, your IS contains unlabeled impurities.

-

-

Analyte Only: High concentration of Native Pregnenolone. Monitor the IS transition (321

303).-

Requirement: Signal in the IS channel must be negligible. (Rarely an issue with a +4 Da shift).

-

Stability

Deuterium on the C16 position is generally stable, but exposure to extreme pH during extraction can lead to deuterium exchange (H/D exchange). Avoid highly acidic or basic extraction conditions for prolonged periods.

References

-

National Institute of Standards and Technology (NIST). Pregnenolone Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. [Link]

-

Agilent Technologies. Endogenous Steroids Analysis in Plasma by LC/MS. Agilent Application Note, 2014. [Link]

-

Iyer, S. S., et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 2004.[2] [Link]

Sources

Tracing the Master Precursor: A Technical Guide to Isotopically Labeled Pregnenolone

Executive Summary

Pregnenolone is the obligate precursor for all steroid hormones, sitting at the apex of the steroidogenic cascade.[1] For researchers and drug developers, accurate measurement and metabolic tracing of this "grandmother steroid" are critical for understanding endocrine disorders, neurosteroid signaling, and CYP450 enzyme kinetics.

This guide moves beyond basic quantification. It details the strategic application of isotopically labeled pregnenolone (

Part 1: The Isotope Strategy – Selection & Causality

As a Senior Application Scientist, the first decision in your protocol is not "how much" to dose, but "which isotope" to use. This choice dictates the validity of your data.

The Deuterium ( ) vs. Carbon-13 ( ) Dilemma

While deuterated standards are cost-effective, they introduce two critical risks in exploratory pregnenolone studies:

-

Chromatographic Isotope Effect: Deuterated steroids often elute slightly earlier than their unlabeled counterparts in Reverse Phase LC (RPLC). In complex matrices (e.g., plasma, brain tissue), this separation can cause the internal standard (IS) to elute outside the ion-suppression zone of the analyte, invalidating the normalization.

-

Kinetic Isotope Effect (KIE): If the deuterium label is placed at a metabolic "hotspot" (e.g., C17, C21), it can alter the reaction rate of enzymes like CYP17A1 due to the greater bond strength of C-D vs. C-H.

Recommendation:

-

For Quantification (IS): Use

-labeled pregnenolone (e.g., -

For Mechanistic Studies: Use Deuterium labeling at specific sites (e.g.,

-Pregnenolone) specifically to probe enzyme mechanisms via the KIE.

Table 1: Isotope Selection Matrix

| Feature | Carbon-13 ( | Deuterium ( | Tritium ( |

| Primary Use | Metabolic Flux Analysis (MFA), Quantitation (IS) | Cost-effective IS, Mechanistic KIE studies | Radioligand Binding (Non-MS) |

| Chromatographic Shift | None (Co-elutes) | Yes (Elutes earlier in RPLC) | N/A |

| Metabolic Stability | High (biologically identical) | Variable (Risk of KIE or exchange) | Low (Radiolysis risk) |

| Cost | High | Low/Moderate | Moderate |

| Suitability for Flux | Excellent | Poor (unless KIE is accounted for) | N/A (cannot distinguish mass isotopologues) |

Part 2: Analytical Methodology (LC-MS/MS)

Pregnenolone is a neutral steroid with a ketone group at C20 and a hydroxyl group at C3. It ionizes poorly in Electrospray Ionization (ESI) positive mode. Direct analysis is often insufficient for trace levels.

The Derivatization Protocol (Self-Validating System)

To achieve femtogram-level sensitivity, we employ derivatization. The formation of an oxime derivative is the industry standard, enhancing ionization efficiency by introducing a proton-affinitive nitrogen.

Protocol:

-

Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (9:1 v/v). Avoid plasticware to prevent phthalate contamination.

-

Derivatization:

-

Quench: Evaporate under nitrogen; reconstitute in 50% Methanol.

LC-MS/MS Parameters[11][12][13]

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Methanol + 0.1% Formic Acid.

-

-

Transitions (MRM):

Part 3: Exploratory Study – Metabolic Flux in H295R Cells

The H295R cell line (human adrenocortical carcinoma) is the gold standard for in vitro steroidogenesis as it expresses all key enzymes (CYP11A1, CYP17A1, CYP21A2, HSD3B2).

Experimental Workflow

This workflow uses isotopically labeled pregnenolone to trace downstream flux into mineralocorticoids, glucocorticoids, and androgens.

Step 1: Cell Seeding

-

Seed H295R cells at

cells/well in 24-well plates. -

Media: DMEM/F12 supplemented with Nu-Serum. Allow 24h attachment.

Step 2: The "Pulse" (Tracer Introduction)

-

Replace media with serum-free media containing 1 µM

-Pregnenolone . -

Control: Unlabeled Pregnenolone (to establish baseline).

-

Blank: Vehicle (DMSO < 0.1%).

Step 3: The "Chase" (Time-Course)

-

Collect media aliquots at

hours. -

Immediately quench metabolism by adding ice-cold Acetonitrile (protein precipitation).

Step 4: Flux Calculation

-

Calculate the Fractional Enrichment (FE) for downstream metabolites (e.g., 17-OH-Pregnenolone, DHEA).

Part 4: Visualization of Pathways & Workflows

The Steroidogenic Flux Map

This diagram illustrates the central node of Pregnenolone and the enzymatic pathways that can be traced using the labeled precursor.

Figure 1: The Central Role of Pregnenolone in Steroidogenesis.[8][7][9] Yellow node indicates the tracer injection point.

The Analytical Workflow

A visualization of the sample preparation pipeline required to overcome the low ionization efficiency of pregnenolone.

Figure 2: Analytical pipeline from biological matrix to flux data, emphasizing the critical derivatization step.

References

-

Thermo Fisher Scientific. High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes. Retrieved from

-

Nielsen, F. K., et al. (2012). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from

-

Kushnir, M. M., et al. (2006). Liquid Chromatography-Tandem Mass Spectrometry Assay for Androstenedione, Dehydroepiandrosterone, and Testosterone with Comparison to Radioimmunoassay. Clinical Chemistry.[6][7] Retrieved from

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. Retrieved from

-

Sigma-Aldrich. Stable Isotopes in Mass Spectrometry: 13C vs Deuterium. Retrieved from

Sources

- 1. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Solvent Isotope Effect in Human P450 CYP17A1 Mediated Androgen Formation: Evidence for a Reactive Peroxoanion Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

natural abundance of isotopes in pregnenolone

Technical Guide: Isotopic Abundance and Analysis of Pregnenolone ( )

Executive Summary

This technical guide provides a comprehensive analysis of the isotopic properties of Pregnenolone (3

For the analytical chemist, understanding the natural isotopic envelope of pregnenolone is not merely academic—it is a prerequisite for accurate quantification. The significant contribution of the

Part 1: Molecular Fundamentals & Isotopic Envelope

The Pregnenolone Isopocule

Pregnenolone (

Core Molecular Data:

-

Monoisotopic Mass (

only): 316.2402 Da -

Average Molecular Weight: 316.48 g/mol

-

Formula:

Theoretical Isotopic Distribution

With 21 carbon atoms, the probability of incorporating stable heavy isotopes (primarily

Table 1: Calculated Isotopic Abundance for Pregnenolone (

| Peak | Mass (Da) | Isotopic Composition | Relative Abundance (%) | Significance |

| M+0 | 316.2402 | 100% (Base Peak) | Primary Quantitation Ion | |

| M+1 | 317.2436 | ~23.2% | Critical: Must be resolved from IS | |

| M+2 | 318.2469 | ~2.6% | Minor contribution | |

| M+3 | 319.2503 | ~0.2% | Negligible |

Analyst Note: The M+1 peak height is approximately 23% of the M+0 peak. If using a deuterated internal standard with low purity or insufficient mass shift (e.g., d1 or d2), the natural M+1/M+2 of the analyte will contribute signal to the Internal Standard (IS) channel, causing "crosstalk" and non-linear calibration curves.

Part 2: Biosynthetic Pathway & Carbon Flow

Understanding the origin of the carbon skeleton is essential for interpreting Isotope Ratio Mass Spectrometry (IRMS) data. The carbon atoms in endogenous pregnenolone are derived exclusively from Acetyl-CoA via the Mevalonate pathway

Figure 1: Biosynthetic pathway of Pregnenolone.[3] The CYP11A1 enzyme performs a side-chain cleavage, removing 6 carbons from Cholesterol to form the C21 Pregnenolone skeleton.

Part 3: Forensic Application (IRMS & Doping Control)

In anti-doping science, the "natural abundance" refers to the specific ratio of

The Differential

-

Endogenous Pregnenolone: Derived from a mixed diet (C3 and C4 plants). Typical

values range from -19‰ to -24‰ (VPDB scale). -

Synthetic Pregnenolone: Often synthesized from phytosterols (soy or yam), which are C3 plants. These sources are depleted in

, typically showing

IRMS Workflow for Verification

To validate the origin of pregnenolone (or its downstream metabolites like Testosterone), laboratories use Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Figure 2: GC-C-IRMS Workflow. High-purity fractionation (HPLC) is critical before combustion to ensure the carbon measured belongs solely to the steroid of interest.

Part 4: Experimental Protocols

Protocol: LC-MS/MS Quantitation with Isotopic Correction

Objective: Accurate quantification of pregnenolone in plasma, correcting for isotopic overlap with Internal Standards.

Reagents:

-

Analyte: Pregnenolone (unlabeled).

-

Internal Standard (IS): Pregnenolone-

(Mass shift +4 Da). Note: +4 Da is preferred over +2 Da to avoid the ~2.6% M+2 natural abundance overlap.

Step-by-Step Methodology:

-

Sample Preparation (Supported Liquid Extraction - SLE):

-

Aliquot 200 µL plasma into a 96-well plate.

-

Add 20 µL IS working solution (Pregnenolone-

at 50 ng/mL). -

Dilute with 200 µL 0.1% Formic Acid (aq) to disrupt protein binding.

-

Load onto SLE+ plate; apply gentle vacuum to initiate adsorption. Wait 5 mins.

-

Elute with 2 x 600 µL Dichloromethane (DCM).

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100 µL Methanol/Water (50:50).

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

-

Mobile Phase: (A) 0.2 mM Ammonium Fluoride in Water; (B) Methanol. Note: Ammonium fluoride enhances ionization for neutral steroids.

-

Ionization: ESI Positive mode (formation of

or

-

-

Data Analysis (Isotopic Deconvolution):

-

Monitor Transition 1 (Analyte): 317.2

Product Ion. -

Monitor Transition 2 (IS): 321.2

Product Ion. -

QC Check: If using a d2 standard (M+2), calculate the contribution of the Analyte's M+2 (2.6%) to the IS peak area.

-

Correction Formula:

.

-

Protocol: Criteria for Endogenous vs. Exogenous Determination

Objective: Differentiating origin based on WADA technical documents.

-

Measure

of Pregnenolone (or metabolite): Let value be -

Measure

of Endogenous Reference Compound (ERC): Usually Pregnanediol or an androgen not affected by the pathway. Let value be -

Calculate

(Delta-Delta): -

Threshold: If

(3 per mil), the sample is flagged for potential synthetic origin (or metabolic anomaly).

References

-

NIST Chemistry WebBook. Pregnenolone (C21H32O2) Gas Chromatography and Mass Spectrometry Data. National Institute of Standards and Technology. [Link]

-

World Anti-Doping Agency (WADA). Technical Document TD2021IRMS: Detection of Synthetic Forms of Endogenous Anabolic Androgenic Steroids by GC-C-IRMS.[Link][1]

-

PubChem. Pregnenolone Compound Summary. National Library of Medicine. [Link]

-

Piper, T., et al. Investigations on changes in 13C/12C ratios of endogenous urinary steroids after pregnenolone administration. Drug Testing and Analysis, 2011. [Link]

-

Miller, W. L., & Auchus, R. J. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews, 2011. [Link]

Methodological & Application

LC-MS/MS method for pregnenolone quantification using Pregnenolone-13C2,d2

Application Note: High-Sensitivity Quantification of Pregnenolone in Plasma using LC-MS/MS with Stable Isotope Dilution

Abstract & Introduction

Pregnenolone (P5) is the "grandmother" of all steroid hormones, serving as the immediate precursor synthesized from cholesterol by the mitochondrial enzyme CYP11A1 (P450scc). It sits at the critical junction of steroidogenesis, feeding into the mineralocorticoid, glucocorticoid, and sex steroid pathways. Furthermore, P5 itself acts as a potent neurosteroid, modulating synaptic plasticity and neuroprotection.

Accurate quantification of P5 in human plasma is notoriously difficult due to two main factors:

-

Low Physiological Concentrations: Circulating levels are typically low (10–500 ng/dL), requiring high sensitivity.

-

Poor Ionization Efficiency: As a neutral steroid with a ketone and a hydroxyl group, P5 lacks easily ionizable basic or acidic sites, leading to poor signal in standard Electrospray Ionization (ESI).

This protocol details a robust LC-MS/MS methodology using Derivatization with Hydroxylamine to introduce a proton-affinitive moiety, dramatically enhancing ESI sensitivity. We utilize the specific stable isotope labeled internal standard Pregnenolone-13C2,d2 to ensure absolute quantification accuracy, correcting for matrix effects and extraction recovery.

Materials & Reagents

-

Internal Standard (IS): Pregnenolone-20,21-13C2-16,16-d2 (Sigma/Cerilliant or Cambridge Isotope).

-

Note: This specific IS provides a mass shift of +4 Da (

adds +2,

-

-

Derivatization Reagent: Hydroxylamine Hydrochloride (Sigma).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

-

LC Solvents: Water (0.1% Formic Acid), Methanol (0.1% Formic Acid), Acetonitrile.

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Thermo Accucore Phenyl-X.

Sample Preparation Protocol

We employ a Liquid-Liquid Extraction (LLE) followed by Oxime Derivatization .[3] This "Derivatize-It" strategy is superior to native analysis for low-level quantitation.

Step-by-Step Workflow:

-

Sample Aliquoting: Transfer 200 µL of plasma/serum into a clean glass tube.

-

IS Spiking: Add 20 µL of Pregnenolone-13C2,d2 working solution (50 ng/mL). Vortex briefly.

-

Extraction (LLE):

-

Add 1.0 mL of MTBE .[3]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes to separate phases.

-

-

Transfer & Dry:

-

Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette the organic (top) supernatant into a new tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitution:

-

Evaporate the reaction mixture if necessary or dilute directly with 100 µL of Mobile Phase (50:50 MeOH:Water).

-

Vortex and transfer to autosampler vials.

-

LC-MS/MS Methodology

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm) maintained at 50°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

5.0 min: 95% B

-

6.5 min: 95% B

-

6.6 min: 40% B (Re-equilibration)

-

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode .

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions (Oxime Derivative)

The derivatization adds 15 Da to the molecular weight (

-

Native Pregnenolone MW: 316.5

Oxime MW: 331.5. -

IS Pregnenolone-13C2,d2 MW: 320.5

Oxime MW: 335.5.

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |

| Pregnenolone Oxime | 332.2 | 86.2 | Quantifier | 35 |

| 332.2 | 314.2 | Qualifier | 25 | |

| Pregnenolone-13C2,d2 Oxime | 336.2 | 90.2 * | Quantifier | 35 |

| 336.2 | 318.2 | Qualifier | 25 |

*Note on IS Transition: The fragment at m/z 86 typically corresponds to the derivatized side chain/ring A fragment. Since the IS has

Visualizations

Figure 1: Steroidogenesis Pathway Context

This diagram illustrates the central role of Pregnenolone and the enzymatic conversion steps relevant to the assay.[3]

Caption: Simplified steroidogenesis pathway showing Pregnenolone as the primary precursor synthesized from Cholesterol via CYP11A1.[1][6]

Figure 2: Analytical Workflow

The logical flow from sample extraction to data acquisition.

Caption: Sample preparation workflow emphasizing the critical derivatization step for sensitivity enhancement.

Validation & Performance Metrics

| Parameter | Specification | Notes |

| Linearity Range | 2.0 – 500 ng/dL | Quadratic regression ( |

| LLOQ | 2.0 ng/dL | Achievable with Oxime derivatization; Native method LLOQ is typically ~10-20 ng/dL. |

| Precision (CV) | < 10% | Intra- and Inter-day.[3] |

| Recovery | > 85% | MTBE provides excellent extraction efficiency for neutral steroids. |

| Matrix Effect | 90-110% | Corrected effectively by the 13C2,d2 stable isotope IS. |

Expert Insights & Troubleshooting

-

Why Hydroxylamine? Pregnenolone is a "sticky" neutral lipid. In standard ESI, it relies on forming sodium adducts

, which are unstable and lead to poor reproducibility. Hydroxylamine converts the ketone to an oxime ( -

Internal Standard Specificity: Using a d4 IS is common, but 13C2,d2 is superior. Deuterium on the steroid backbone can sometimes exchange or show isotope effects in chromatography. The 13C label is non-exchangeable, and the +4 Da shift is sufficient to avoid overlap with the M+2 isotope of the native analyte.

-

Chromatographic Separation: Ensure baseline separation between Pregnenolone and its isomers (though less common for P5 than for Testosterone/Epitestosterone). The Phenyl-Hexyl column offers alternative selectivity to C18 if matrix interferences are observed.

References

-

Thermo Fisher Scientific. (2016). High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes. Application Note 650. Link

-

Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989-997. Link

-

Sigma-Aldrich. (2023).[2] Pregnenolone-20,21-13C2-16,16-d2 Product Specification. Cerilliant Certified Reference Materials. Link

-

Kushnir, M. M., et al. (2006). High-sensitivity tandem mass spectrometry measurement of pregnenolone analogues in human plasma. Clinical Chemistry, 52(8). Link

Sources

- 1. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. プレグネノロン-20,21-13C2-16,16-d2 ≥98 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Steroid Profiling Using Pregnenolone-13C2,d2 as an Internal Standard

Abstract

Accurate quantification of pregnenolone, the precursor to all steroid hormones, is critical for mapping steroidogenic flux in clinical endocrinology and drug development. However, pregnenolone analysis is plagued by low ionization efficiency, significant matrix effects in plasma/serum, and the lack of a true "blank" matrix. This application note details a robust protocol using Pregnenolone-13C2,d2 as a surrogate internal standard (IS). Unlike standard deuterated analogs (e.g., d4), this hybrid isotopolog minimizes deuterium isotope effects on retention time while providing a distinct +4 Da mass shift to eliminate crosstalk with natural isotopic envelopes.

Scientific Rationale: The "Grandmother" Steroid

Pregnenolone is synthesized from cholesterol within the mitochondria via the CYP11A1 enzyme (P450scc).[1][2] As the entry point to the steroidogenesis pathway, its accurate measurement is essential for diagnosing defects in adrenal and gonadal function (e.g., Congenital Adrenal Hyperplasia).

Why Pregnenolone-13C2,d2?

In Isotope Dilution Mass Spectrometry (IDMS), the choice of IS is paramount.

-

Mass Shift (+4 Da): Natural pregnenolone (M+0) has significant M+1 and M+2 isotopic abundance due to carbon-13 naturally present. A +4 Da shift (Parent m/z 321.2) moves the IS signal safely beyond the "shoulder" of the endogenous analyte, preventing false positives.

-

Chromatographic Co-elution: Deuterium-heavy standards (e.g., d9) often elute slightly earlier than the native analyte due to weaker interaction with C18 stationary phases (the "Deuterium Isotope Effect"). This separation can lead to the IS failing to compensate for matrix suppression occurring at the exact retention time of the analyte. The hybrid 13C2,d2 label mitigates this, ensuring near-perfect co-elution and correction.

Pathway Visualization

The following diagram illustrates the critical position of Pregnenolone and the necessity of precise measurement to understand downstream flux.

Figure 1: Simplified steroidogenesis pathway highlighting Pregnenolone as the obligate precursor.

Experimental Protocol

Materials & Reagents[3][4]

-

Analyte: Pregnenolone (Native).[3]

-

Internal Standard: Pregnenolone-13C2,d2 (Target concentration: 5–10 ng/mL in working solution).

-

Matrix: Double-charcoal stripped human serum (to simulate blank matrix) or PBS for calibration curves.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), MTBE (Methyl tert-butyl ether), and Water.

-